Cyclopentyl 2-trifluoromethylphenyl ketone

Beschreibung

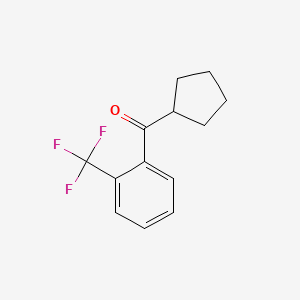

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclopentyl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-13(15,16)11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYIDWQRBBRPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642571 | |

| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-64-5 | |

| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentyl 2 Trifluoromethylphenyl Ketone

Direct Synthetic Routes

Direct synthetic routes aim to construct the target ketone in a minimal number of steps from readily available precursors. Grignard reagent-based approaches and Friedel-Crafts acylation are the principal strategies employed.

Grignard reactions are a cornerstone of carbon-carbon bond formation and provide versatile methods for ketone synthesis. organic-chemistry.org These reactions involve the nucleophilic addition of an organomagnesium halide to an electrophilic carbonyl or nitrile group.

The reaction of a nitrile with a Grignard reagent is a well-established method for producing ketones. organic-chemistry.org In this approach, Cyclopentylmagnesium halide (such as Cyclopentylmagnesium bromide) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-trifluoromethylbenzonitrile. This addition forms a metalloimine intermediate, which, upon acidic hydrolysis, yields the desired Cyclopentyl 2-trifluoromethylphenyl ketone.

A typical procedure involves the slow addition of the Grignard reagent, dissolved in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, to the nitrile at a controlled temperature. google.com After the initial reaction, the mixture is quenched with an aqueous acid solution to hydrolyze the intermediate and liberate the ketone. google.com

| Reactant 1 | Reactant 2 | Key Steps | Product |

| 2-trifluoromethylbenzonitrile | Cyclopentylmagnesium bromide | 1. Nucleophilic addition | This compound |

| 2. Formation of metalloimine intermediate | |||

| 3. Acidic hydrolysis |

An alternative Grignard-based synthesis involves the acylation of an organometallic reagent. wisc.edu Specifically, Cyclopentyl acyl chloride (such as cyclopentanecarbonyl chloride) can be reacted with 2-trifluoromethylphenylmagnesium halide. The Grignard reagent, formed from a 2-halo-benzotrifluoride, adds to the highly electrophilic carbonyl carbon of the acyl chloride. researchgate.netgoogle.comresearchgate.net

A significant challenge in this method is preventing a second nucleophilic addition. The ketone product is also susceptible to attack by the Grignard reagent, which would lead to the formation of a tertiary alcohol as an undesired byproduct. wisc.edulibretexts.org This side reaction is often rapid because ketones are generally reactive towards Grignard reagents. organic-chemistry.orglibretexts.org To mitigate this, the reaction is typically conducted at low temperatures (e.g., -78 °C) and may involve the use of less reactive organometallic reagents or specific catalysts to favor ketone formation. wisc.edu

| Reactant 1 | Reactant 2 | Primary Challenge | Mitigation Strategy |

| Cyclopentanecarbonyl chloride | 2-trifluoromethylphenylmagnesium chloride | Over-addition of Grignard reagent to the ketone product, forming a tertiary alcohol. wisc.edulibretexts.org | Performing the reaction at very low temperatures (-78 °C). wisc.edu |

| Using modified organometallic reagents (e.g., Gilman reagents) that are less reactive towards ketones. libretexts.org | |||

| Employing specific ligands or catalysts to moderate Grignard reactivity. wisc.edu |

Several strategies have been developed to enhance these reactions:

Use of Additives: The addition of lithium chloride (LiCl) has been shown to facilitate the formation of Grignard reagents from less reactive aryl chlorides, including chlorobenzotrifluorides. researchgate.netresearchgate.net LiCl breaks up magnesium clusters and helps in the dissolution of the Grignard species, leading to higher yields and more reliable reactions. researchgate.net

Ligand-Mediated Control: The reactivity of Grignard reagents can be moderated through the use of ligands. For instance, bis[2-(N,N-dimethylamino)ethyl] ether can form a complex with the Grignard reagent, reducing its reactivity enough to prevent the secondary addition to the ketone product, thereby increasing the ketone yield. wisc.edu

Flow Chemistry: Continuous flow reactors offer significant advantages for managing the exothermic nature of Grignard reagent formation. dtu.dk This technique allows for better temperature control, improved safety, and can enhance selectivity by minimizing the formation of side products like those from Wurtz coupling. dtu.dkresearchgate.net

Solvent Choice: The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are standard due to their ability to solvate and stabilize the Grignard reagent. researchgate.net

| Optimization Strategy | Description | Benefit(s) |

| Additive Use (LiCl) | Addition of lithium chloride during Grignard formation. researchgate.net | Promotes reagent formation from less reactive halides; improves solubility and stability. researchgate.netresearchgate.net |

| Ligand Addition | Use of chelating ethers or amines to moderate reactivity. wisc.edu | Prevents over-addition to the ketone, increasing the desired product yield. wisc.edu |

| Flow Chemistry | Performing the reaction in a continuous flow system. dtu.dk | Superior heat management, increased safety, and improved selectivity. dtu.dkresearchgate.net |

| Solvent Selection | Utilizing appropriate ethereal solvents like THF. researchgate.net | Stabilizes the Grignard reagent through coordination. |

Friedel-Crafts reactions are a classic method for attaching substituents to aromatic rings through electrophilic aromatic substitution. nih.gov The acylation variant is particularly useful for synthesizing aryl ketones.

The outline specifies the acylation of 1-cyclopentyl-2-(trifluoromethyl)benzene. This reaction would involve treating this substrate with an acylating agent (e.g., an acyl chloride or anhydride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov This would result in the addition of a second acyl group to the aromatic ring, rather than the synthesis of the target molecule, this compound.

A more direct Friedel-Crafts route to the target ketone would involve the acylation of trifluoromethylbenzene with cyclopentanecarbonyl chloride. However, this pathway faces a significant hurdle: the trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic substitution. nih.gov Such deactivated substrates are notoriously difficult to acylate under standard Friedel-Crafts conditions, often requiring harsh conditions and resulting in low yields. The -CF₃ group also acts as a meta-director, which would lead to the formation of the incorrect isomer (Cyclopentyl 3-trifluoromethylphenyl ketone). Therefore, this is not a viable route for the desired 2-substituted product.

Due to these electronic effects, Friedel-Crafts acylation is generally not a preferred method for synthesizing ketones with strongly deactivated aromatic rings like the one in the target compound. The Grignard-based approaches are typically more efficient and regioselective for this specific molecular structure.

Nucleophilic Trifluoromethylation Approaches

An alternative strategy to direct acylation is the introduction of the trifluoromethyl group onto a precursor molecule that already contains the cyclopentyl ketone moiety. This involves nucleophilic trifluoromethylation, where a trifluoromethyl anion or its equivalent is added to an electrophilic center.

This approach involves the reaction of a nucleophilic trifluoromethyl source with a carboxylic acid derivative, such as an ester. A straightforward method has been developed for the synthesis of trifluoromethyl ketones from methyl esters using fluoroform (HCF₃), a potent greenhouse gas, as the trifluoromethyl source. beilstein-journals.org The combination of fluoroform and potassium bis(trimethylsilyl)amide (KHMDS) in triglyme (B29127) at -40 °C has proven effective for this transformation, producing a variety of aryl and alkyl trifluoromethyl ketones in good yields. beilstein-journals.org This method is advantageous due to the low cost of fluoroform. beilstein-journals.org Other methods include the use of trifluoromethyltrimethylsilane (TMSCF₃) in the presence of an activating agent. organic-chemistry.org For example, anhydrides can be used as in situ activating reagents for the trifluoromethylation of a wide range of benzoic acids with TMSCF₃. organic-chemistry.org

| Trifluoromethylating Agent/System | Substrate | Key Features | Reference |

|---|---|---|---|

| Fluoroform (HCF₃) and KHMDS in triglyme | Methyl carboxylates | Economical feedstock; good yields for various esters. | beilstein-journals.org |

| Trifluoromethyltrimethylsilane (TMSCF₃) with anhydride (B1165640) activation | Benzoic acids | Efficient and convenient for a wide range of benzoic acids. | organic-chemistry.org |

| Acyclic CF₃-containing λ³-iodane | Carboxylic acids | O-trifluoromethylation of carboxylic acids in the presence of ZnCl₂. | chemrevlett.comnih.gov |

Silyl (B83357) enol ethers are versatile intermediates in organic synthesis. The radical trifluoromethylation of ketone silyl enol ethers can produce α-CF₃ ketones in good yields. nih.gov The activation of the silyl enol ethers with dialkylzinc is key to the efficiency of this radical reaction. nih.gov Another approach involves the copper-catalyzed trifluoromethylation of silyl enol ethers using an electrophilic trifluoromethylating agent. figshare.com Additionally, a cesium carbonate-initiated trifluoromethylation of ketones and chalcones with TMS-CF₃ provides a simple and efficient route to trifluoromethylated tertiary silyl ethers. mdpi.com

Olefins can serve as precursors for α-trifluoromethyl ketones through oxidative trifluoromethylation. This method involves the radical addition of a trifluoromethyl group and an oxygen-containing group across the double bond of an olefin. A mild and efficient method for this transformation uses TMSCF₃ with an oxidant to deliver various α-trifluoromethylated ketones. rsc.org Another protocol employs Ag(O₂CCF₂SO₂F) as the trifluoromethyl source with O₂ as the oxidant. mdpi.comnih.gov This reaction is notable for its broad functional-group tolerance and mild conditions. mdpi.comnih.gov The use of the inexpensive Langlois reagent (CF₃SO₂Na) in the presence of a catalytic amount of AgNO₃/K₂S₂O₈ also provides access to α-CF₃-substituted ketones in excellent yields from unactivated olefins. nih.gov

Indirect and Precursor-Based Syntheses

Indirect methods for the synthesis of this compound involve the preparation of a key intermediate, which is then converted to the final product.

Synthesis of Cyclopentyl Ketone Precursors

The synthesis of the precursor, cyclopentyl phenyl ketone, is a critical step in several of the outlined synthetic strategies. One patented process describes the synthesis of cyclopentyl phenyl ketone starting from bromocyclopentane (B41573) and benzonitrile. google.com In this process, a Grignard reagent is prepared from bromocyclopentane and magnesium, which then reacts with benzonitrile. After hydrolysis, cyclopentyl phenyl ketone is obtained in high purity. google.com Another documented synthesis of cyclopentyl phenyl ketone involves the hydrolysis and decarboxylation of 2-cyclopentylethyl benzoylacetate in the presence of sodium hydroxide (B78521) and sodium carbonate. chemicalbook.com Cyclopentyl phenyl ketone is a known intermediate in the synthesis of various organic compounds, including biostimulants and pharmaceuticals. chemicalbook.comguidechem.com

| Starting Materials | Reagents | Product | Key Features of the Process | Reference |

|---|---|---|---|---|

| Bromocyclopentane and Benzonitrile | Magnesium, Tetrahydrofuran, Hydrochloric acid | Cyclopentyl phenyl ketone | Grignard-based synthesis with high purity product. | google.com |

| 2-Cyclopentylethyl benzoylacetate | Sodium hydroxide, Sodium carbonate | Cyclopentyl phenyl ketone | Hydrolysis and decarboxylation of a β-keto ester. | chemicalbook.com |

Asymmetric Hydrogenation Routes to Chiral Cyclopentyl Aryl Ketones.acs.orgresearchgate.netresearchgate.net

Chiral 2-substituted cyclopentyl aryl ketones are valuable building blocks in medicinal chemistry. acs.org Asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones provides an efficient route to these chiral compounds with high enantioselectivity and diastereoselectivity. acs.orgresearchgate.net An iridium-catalyzed asymmetric hydrogenation has been developed that delivers a variety of 2-substituted cyclopentyl aryl ketones in high yields and stereoselectivities. acs.orgresearchgate.net

This methodology involves the hydrogenation of a 1-(2-(trifluoromethyl)phenyl)cyclopent-1-ene precursor, which would first need to be synthesized, likely through a condensation reaction between cyclopentanone (B42830) and 2-trifluoromethylacetophenone, followed by dehydration. The subsequent asymmetric hydrogenation would then yield the chiral saturated ketone. The success of this reaction is often dependent on the presence of an ortho-substituent on the phenyl ring, which is satisfied by the 2-trifluoromethyl group. acs.org

The reaction typically proceeds under neutral, additive-free conditions, which helps to suppress the epimerization of the product. acs.org A variety of iridium catalysts with chiral ligands have been shown to be effective.

Table 2: Representative Data for Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones

| Aryl Group (Ar) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Phenyl | 99 | >20:1 | 97 |

| 4-Fluorophenyl | 99 | >20:1 | 99 |

| 4-Chlorophenyl | 98 | >20:1 | 99 |

| 4-Bromophenyl | 99 | >20:1 | 98 |

| 4-Methoxyphenyl | 95 | >20:1 | 97 |

| 2-Naphthyl | 99 | 19:1 | 97 |

Data adapted from a study on various 2-substituted cyclopentyl aryl ketones. acs.org

This approach is particularly valuable for accessing enantiomerically pure forms of this compound.

Synthesis of 2-trifluoromethylphenyl Containing Intermediates.lookchem.combenchchem.comchemicalbook.comresearchgate.netguidechem.comgoogle.comresearchgate.netgoogle.comgoogle.comorgsyn.org

The synthesis of this compound often relies on the preparation of key intermediates containing the 2-trifluoromethylphenyl moiety. These intermediates can then be coupled with a cyclopentyl synthon.

One of the most common and versatile intermediates is 2-(trifluoromethyl)benzoyl chloride . This acyl chloride can be readily prepared from 2-(trifluoromethyl)benzoic acid. chemicalbook.com The reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) can provide quantitative yields of the acyl chloride, which is often pure enough for subsequent reactions without further purification. chemicalbook.com Alternatively, refluxing with thionyl chloride is also an effective method.

2-(Trifluoromethyl)benzoic acid itself can be synthesized through various routes. One common laboratory method involves the cyanation of 2-bromobenzotrifluoride, followed by hydrolysis of the resulting nitrile to the carboxylic acid. google.com Industrial processes may involve the fluorination of 2-(trichloromethyl)benzoyl chloride with hydrogen fluoride. google.comgoogle.com

Another important class of intermediates are organometallic reagents. The 2-trifluoromethylphenyl Grignard reagent (2-(CF₃)C₆H₄MgX) can be generated, although its preparation requires careful control of conditions due to the thermal instability of trifluoromethyl-substituted phenyl Grignard reagents. lookchem.comresearchgate.netresearchgate.netorgsyn.org The use of LiCl can promote the insertion of magnesium into halogenated benzotrifluorides. researchgate.net This Grignard reagent can then be reacted with a suitable cyclopentyl-containing electrophile. Similarly, 2-trifluoromethylphenylzinc halides can be prepared and are often used in Negishi cross-coupling reactions. reddit.comkoreascience.kr

Metal-Catalyzed Cross-Coupling Strategies for Aryl-Alkyl Bond Formation.researchgate.netnih.govmit.edunih.govmit.edupsu.edunih.govnih.govrsc.orgresearchgate.netrsc.org

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and represent a primary strategy for the synthesis of aryl-alkyl ketones. Several methods are applicable to the synthesis of this compound.

The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organohalide. mit.edunih.govmit.edu In this context, cyclopentylzinc halide could be coupled with 2-(trifluoromethyl)benzoyl chloride. This reaction is known for its high functional group tolerance. mit.edunih.govmit.edunih.gov

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. researchgate.netnih.govnih.govresearchgate.netrsc.org For the synthesis of the target ketone, this could involve the reaction of a cyclopentylboronic acid or its ester with 2-(trifluoromethyl)benzoyl chloride. nih.gov While classic Suzuki couplings are often performed in aqueous conditions, anhydrous conditions have been developed for the coupling of acyl chlorides with organoboronic acids. nih.gov

Carbonylative cross-coupling reactions provide an alternative route where carbon monoxide is incorporated during the reaction. rsc.org For instance, a palladium-catalyzed carbonylative coupling of a 2-trifluoromethylphenyl halide with a cyclopentyl organometallic reagent could be envisioned.

Table 3: Overview of Metal-Catalyzed Cross-Coupling Strategies

| Coupling Reaction | Cyclopentyl Reagent | 2-Trifluoromethylphenyl Reagent | Catalyst |

| Negishi | Cyclopentylzinc halide | 2-(Trifluoromethyl)benzoyl chloride | Palladium or Nickel complex |

| Suzuki-Miyaura | Cyclopentylboronic acid/ester | 2-(Trifluoromethyl)benzoyl chloride | Palladium complex |

| Carbonylative Coupling | Cyclopentyl organometallic | 2-(Trifluoromethyl)phenyl halide | Palladium complex |

These cross-coupling methods offer a versatile and efficient means to construct the desired aryl-alkyl ketone framework.

Chemical Transformations and Reactions of Cyclopentyl 2 Trifluoromethylphenyl Ketone

Reactions of the Carbonyl Group

The carbonyl group is a primary site for a variety of chemical transformations, including reduction, derivatization, and condensation reactions.

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. For Cyclopentyl 2-trifluoromethylphenyl ketone, this reaction involves the conversion of the carbonyl group to a hydroxyl group, yielding Cyclopentyl(2-trifluoromethylphenyl)methanol. This can be achieved using various reducing agents.

Commonly used reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Both reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbonyl carbon. libretexts.org LiAlH₄ is a significantly stronger reducing agent than NaBH₄. libretexts.org The choice of reagent can depend on the presence of other functional groups in the molecule. For the reduction of a simple ketone like this compound, NaBH₄ is often sufficient and offers the advantage of being usable in protic solvents like methanol (B129727) or ethanol. libretexts.org The reaction with NaBH₄ typically proceeds by the nucleophilic addition of a hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by the solvent to give the final alcohol product. libretexts.org

Catalytic hydrogenation can also be employed for the reduction of ketones, although it often requires higher pressures and temperatures compared to hydride reagents. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are commonly used.

The Meerwein-Ponndorf-Verley (MPV) reduction is another method that can be utilized, which involves the use of an aluminum alkoxide, such as aluminum isopropoxide, in the presence of a secondary alcohol like isopropanol. google.com This reaction is reversible and proceeds through a six-membered ring transition state. google.com

Table 1: Comparison of Reducing Agents for Ketone Reduction

| Reagent | Strength | Solvent | Workup | Selectivity |

| Sodium Borohydride (NaBH₄) | Mild | Protic (e.g., alcohols) | Simple | Reduces aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aprotic (e.g., ethers) | Aqueous, careful | Reduces aldehydes, ketones, esters, carboxylic acids |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Variable | Various | Filtration | Can reduce other functional groups (e.g., alkenes) |

| Meerwein-Ponndorf-Verley (e.g., Al(O-iPr)₃) | Mild | Isopropanol | Aqueous | Selective for aldehydes and ketones |

The carbonyl group of this compound can be converted into various other functional groups, which can then be used in subsequent reactions. This derivatization is a key strategy for building more complex molecular architectures.

One common derivatization is the formation of imines and enamines through reaction with primary and secondary amines, respectively. These reactions are typically catalyzed by acid and involve the initial formation of a hemiaminal intermediate, followed by dehydration. Imines can be further reduced to amines, providing a route to introduce nitrogen into the molecule.

The ketone can also be converted into hydrazones, oximes, and semicarbazones by reacting with hydrazine, hydroxylamine, and semicarbazide, respectively. These derivatives are often crystalline solids and can be useful for characterization purposes. The Wolff-Kishner reduction, which utilizes a hydrazone intermediate under basic conditions, provides a method for the complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group.

Another important derivatization is the Wittig reaction, which converts the ketone into an alkene. This reaction involves the use of a phosphorus ylide (a Wittig reagent), which attacks the carbonyl carbon to form a betaine (B1666868) intermediate that subsequently eliminates triphenylphosphine (B44618) oxide to yield the alkene. This allows for the formation of a new carbon-carbon double bond at the position of the original carbonyl group.

Aldol (B89426) and related condensation reactions are powerful carbon-carbon bond-forming reactions that proceed through the formation of an enolate ion. wikipedia.orgmasterorganicchemistry.com this compound has α-hydrogens on the cyclopentyl ring that can be deprotonated by a base to form an enolate. libretexts.org This enolate can then act as a nucleophile and attack the carbonyl group of another molecule, such as an aldehyde or another ketone, in an aldol addition reaction. masterorganicchemistry.com

The initial product of the aldol addition is a β-hydroxy ketone. wikipedia.org This product can often undergo dehydration, particularly with heating or under acidic or basic conditions, to form an α,β-unsaturated ketone in what is known as an aldol condensation. libretexts.org

In the case of this compound, a crossed aldol reaction, where it reacts with a different carbonyl compound, is more synthetically useful than self-condensation. libretexts.org For instance, reacting the enolate of this compound with a non-enolizable aldehyde like benzaldehyde (B42025) would lead to a specific crossed aldol product. The Claisen-Schmidt condensation is a specific type of crossed aldol reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens. libretexts.org

The intramolecular aldol reaction is also a possibility if the molecule contains a second carbonyl group at a suitable position, leading to the formation of a new ring. libretexts.org For a molecule like this compound, this would require prior modification to introduce another carbonyl functionality.

Table 2: Key Features of Aldol Reactions

| Reaction Type | Reactants | Initial Product | Final Product (after dehydration) |

| Aldol Addition | Two aldehydes or ketones (at least one with α-H) | β-hydroxy aldehyde or ketone | - |

| Aldol Condensation | Two aldehydes or ketones (at least one with α-H) | β-hydroxy aldehyde or ketone | α,β-unsaturated aldehyde or ketone |

| Crossed Aldol | Two different aldehydes or ketones | Mixture of products (unless one is non-enolizable) | Mixture of α,β-unsaturated products |

| Intramolecular Aldol | A molecule with two carbonyl groups | Cyclic β-hydroxy aldehyde or ketone | Cyclic α,β-unsaturated aldehyde or ketone |

Reactions of the Cyclopentyl Moiety

The cyclopentyl ring, while generally stable, can participate in specific types of reactions, particularly those involving the activation of its carbon-carbon bonds or cycloaddition processes.

While the carbonyl group itself can undergo cycloaddition reactions, the cyclopentyl ring can also be involved in such transformations, often after initial functionalization. For instance, the introduction of a double bond into the cyclopentyl ring would create a cyclopentene (B43876) derivative that could readily participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions.

Research has shown that cyclopropyl (B3062369) ketones can undergo [3+2] cycloaddition reactions with alkenes, catalyzed by Ti(salen) complexes. researchgate.net Although this involves a cyclopropyl group, it highlights the potential for cycloaddition chemistry in cyclic ketone systems. Furthermore, the synthesis of trifluoromethyl-substituted cyclopentanes has been achieved through boron radical-catalyzed cycloaddition reactions of trifluoromethyl alkenes. researchgate.net

The activation and cleavage of the relatively inert C-C bonds in a cyclopentyl ring is a challenging but increasingly important area of research. illinois.edu This type of transformation can lead to ring-opening or ring-expansion reactions, providing access to different molecular scaffolds.

Transition metal catalysts, particularly those based on rhodium, have been shown to be effective in the activation of C-C bonds in cyclopentanones. nih.gov This process can be facilitated by the use of a directing group. For example, a rhodium pre-catalyst combined with an N-heterocyclic carbene ligand and an amino-pyridine co-catalyst has been used to activate the C-C bond in cyclopentanones containing an aryl group at the C3 position. nih.gov This leads to the formation of functionalized α-tetralones. nih.gov While this specific example requires a particular substitution pattern, it demonstrates the feasibility of C-C bond activation in cyclopentanone (B42830) systems. The mechanism often involves the formation of a ketimine intermediate, which then coordinates to the metal catalyst, facilitating the oxidative addition into a C-C bond. nih.gov

Organocatalysis has also emerged as a strategy for C-C bond activation. For instance, N-heterocyclic carbenes (NHCs) can add to a ketone moiety, initiating a C-C bond cleavage. nih.gov This has been demonstrated in the functionalization of cyclobutenones, but the principle could potentially be extended to other cyclic ketones. nih.gov

Reactions of the Trifluoromethylphenyl Moiety

The 2-trifluoromethylphenyl group of this compound is susceptible to a range of chemical transformations, influenced by the strong electron-withdrawing nature of the trifluoromethyl group and the directing effects of both the ketone and the trifluoromethyl substituents.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a plausible reaction pathway for the 2-trifluoromethylphenyl moiety, contingent on the presence of a suitable leaving group on the aromatic ring. The reaction is significantly activated by the presence of strong electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.commasterorganicchemistry.com For NAS to occur, a good leaving group, typically a halide, must be present on the aromatic ring, positioned ortho or para to the electron-withdrawing group. youtube.comyoutube.com

In the context of this compound, if a leaving group were present on the aromatic ring, the trifluoromethyl group would facilitate nucleophilic attack. The rate and feasibility of the substitution would depend on the nature of the nucleophile, the leaving group, and the reaction conditions. While specific examples of NAS on this compound are not extensively documented, the general principles of NAS on activated aromatic systems are well-established. masterorganicchemistry.comnih.gov

Transformations of the Trifluoromethyl Group

The trifluoromethyl group, while generally robust, can undergo transformations under specific and often harsh reaction conditions.

Hydrolysis: The trifluoromethyl group can be hydrolyzed to a carboxylic acid group. This transformation typically requires strong acidic conditions.

Reduction: The trifluoromethyl group can also be reduced to other functional groups. For instance, selective reduction to a difluoromethyl (CHF₂) or a methyl (CH₃) group can be achieved using specific reducing agents and catalytic systems. The choice of reagent and reaction conditions is crucial to control the extent of reduction.

Ortho-Deprotonation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This process involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.orguwindsor.ca

In this compound, both the ketone and the trifluoromethyl group can act as directing metalation groups. The ketone functionality is a known directing group, and the trifluoromethyl group is considered a moderate directing group. organic-chemistry.org The regioselectivity of the deprotonation will be influenced by the combined directing effects of these two groups, as well as steric factors. The resulting lithiated intermediate can then be trapped with an electrophile to introduce a substituent at the ortho position.

Catalytic Applications and Transformations

This compound and related structures are valuable substrates in various catalytic transformations, particularly in asymmetric catalysis and metal-catalyzed functionalizations.

Asymmetric Catalysis involving Cyclopentyl Aryl Ketones

The ketone functionality in cyclopentyl aryl ketones is a key site for asymmetric catalytic transformations, leading to the formation of chiral alcohols and other stereochemically rich structures. Asymmetric hydrogenation of the carbonyl group is a prominent example, where a chiral catalyst, often a transition metal complex with a chiral ligand, is used to deliver hydrogen selectively to one face of the ketone, resulting in a high enantiomeric excess of one alcohol enantiomer.

Various chiral catalysts have been developed for the asymmetric reduction of aryl ketones, and these systems could potentially be applied to this compound to produce the corresponding chiral secondary alcohol. The electronic and steric properties of the 2-trifluoromethylphenyl group would influence the efficiency and stereoselectivity of such reactions.

Metal-Catalyzed Functionalizations

The this compound scaffold offers multiple sites for metal-catalyzed functionalization, including C-H bonds on both the cyclopentyl ring and the aromatic ring.

Directed C-H Functionalization: The ketone group can act as a directing group in transition metal-catalyzed C-H activation reactions. rsc.orgrsc.org This allows for the selective functionalization of C-H bonds at positions ortho to the ketone on the aromatic ring or at specific positions on the cyclopentyl ring. princeton.edu Palladium-catalyzed reactions are commonly employed for this purpose, enabling the introduction of various functional groups through cross-coupling reactions. researchgate.net

Cross-Coupling Reactions: If the aromatic ring of this compound is substituted with a halide, it can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the synthesis of more complex molecular architectures.

Mechanistic Investigations in Cyclopentyl 2 Trifluoromethylphenyl Ketone Chemistry

Theoretical and Computational Studies of Cyclopentyl 2 Trifluoromethylphenyl Ketone

Electronic Structure and Reactivity Modeling

Modeling the electronic structure is fundamental to predicting the chemical behavior of Cyclopentyl 2-trifluoromethylphenyl ketone. Computational approaches can quantify the distribution of electrons within the molecule, identify reactive sites, and elucidate the energetic pathways of potential reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the mechanisms of chemical reactions. For this compound, DFT calculations can model various transformations, such as nucleophilic addition to the carbonyl group, by mapping the potential energy surface of the reaction. These calculations allow for the identification and characterization of stationary points, including reactants, products, intermediates, and, crucially, transition states.

For instance, in a hypothetical reaction involving the addition of a nucleophile, DFT can be used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. Studies on similar reactions, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, have demonstrated the power of DFT in comparing multiple potential pathways and determining the most favorable one. nih.gov A similar approach for this compound would involve modeling the nucleophilic attack on the carbonyl carbon, followed by subsequent steps like protonation, to establish the complete reaction profile. The effects of different substituents on reaction pathways, as explored in studies on the difunctionalization of aryl-substituted ethylenes, can also be modeled to predict how changes to the cyclopentyl or phenyl rings might alter reactivity. researchgate.net

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Description |

|---|---|---|---|

| Transition State (TS) | Activation Energy (ΔE‡) | 15.2 | Energy barrier for the nucleophile to attack the carbonyl carbon. |

| Imaginary Frequency | -250 cm-1 | Confirms the structure as a true transition state along the reaction coordinate. | |

| Product Formation | Reaction Energy (ΔErxn) | -25.7 | Overall energy change from reactants to products, indicating an exothermic reaction. |

Global reactivity descriptors derived from conceptual DFT, such as electrophilicity (ω) and nucleophilicity (N), are used to quantify the propensity of a molecule to act as an electron acceptor or donor. For this compound, the primary site of electrophilicity is the carbonyl carbon. The strong electron-withdrawing nature of the adjacent 2-trifluoromethylphenyl group significantly enhances the positive partial charge on this carbon, making it highly susceptible to nucleophilic attack.

Computational methods can calculate various indices to describe this reactivity. The electrophilicity index (ω) can be calculated from the energies of the frontier molecular orbitals. A higher ω value indicates greater electrophilic character. The nucleophilicity (N) of potential reactants can also be calculated, and comparing these values allows for the prediction of reaction feasibility based on the principle that reactions between strong electrophiles and strong nucleophiles are generally favorable. researchgate.net Machine learning models trained on extensive databases of known electrophiles and nucleophiles are also emerging as powerful tools for rapidly predicting these reactivity parameters. nih.govbohrium.com

The trifluoromethyl (CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry, and its placement at the ortho position of the phenyl ring has profound effects on the electronic properties of this compound.

Inductive Effect: Due to the high electronegativity of fluorine atoms, the CF₃ group exerts a powerful negative inductive effect (-I), pulling electron density away from the aromatic ring and, by extension, from the carbonyl group. This effect is paramount in increasing the electrophilicity of the carbonyl carbon, making the ketone more reactive towards nucleophiles compared to its non-fluorinated analogue.

Steric Hindrance: The ortho-positioning of the bulky CF₃ group introduces significant steric hindrance around the carbonyl center. This can influence the trajectory of an incoming nucleophile, potentially leading to specific stereochemical outcomes in addition reactions.

Reactivity Modulation: The electron-withdrawing nature of the CF₃ group deactivates the aromatic ring towards electrophilic substitution. Conversely, it stabilizes anionic intermediates that may form during nucleophilic aromatic substitution reactions, although such reactions are less common for this type of structure. The primary influence remains the enhancement of the ketone's reactivity. The presence of the CF₃ group makes the carbonyl carbon highly electrophilic, which can lead to interesting chemical behaviors, such as the formation of stable hemiaminal species upon reaction with amines. nih.gov

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and flexibility of this compound are critical determinants of its reactivity. Conformational analysis, typically performed using DFT or other molecular mechanics methods, aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers for rotation around its single bonds.

Key rotational degrees of freedom include the bond connecting the phenyl ring to the carbonyl group and the bond connecting the cyclopentyl ring to the carbonyl group. Computational scans of the potential energy surface as a function of these dihedral angles can reveal the lowest energy conformations. For this molecule, the most stable conformer will likely seek to minimize the steric clash between the bulky ortho-trifluoromethyl group and the cyclopentyl ring. This steric repulsion may force the phenyl ring to rotate out of the plane of the carbonyl group. DFT studies on similar molecules, like 5,6-dimethoxy-1-indanone, demonstrate how computational methods can reliably predict the most stable conformer by comparing the energies of different possible orientations. nih.gov

Understanding the preferred conformation is essential for predicting the stereochemical outcome of reactions. For example, in a reduction of the ketone to the corresponding alcohol, a nucleophilic hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl plane, as dictated by the molecule's ground-state conformation. This can lead to a predictable excess of one stereoisomer over the other.

| Conformer | Dihedral Angle (Cortho-Cipso-C=O-Ccyclo) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Conformer A (Global Minimum) | 125° | 0.00 | Lowest energy state, minimizing steric clash between CF₃ and cyclopentyl groups. |

| Conformer B | 60° | 2.5 | A higher energy local minimum. |

| Transition State 1 | 0° | 5.8 | Rotational barrier where CF₃ and cyclopentyl groups are eclipsed. |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity based on the interactions of atomic orbitals to form molecular orbitals. The reactivity of this compound can be rationalized by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

LUMO (Lowest Unoccupied Molecular Orbital): For a ketone, the LUMO is typically the π* antibonding orbital of the carbonyl (C=O) group. This orbital is the primary acceptor of electrons during a nucleophilic attack. The presence of the electron-withdrawing 2-trifluoromethylphenyl group significantly lowers the energy of this LUMO. A lower LUMO energy makes the molecule a better electron acceptor, thus increasing its electrophilicity and reactivity towards nucleophiles. The majority of the LUMO's density is localized on the carbonyl carbon, confirming it as the principal electrophilic site.

HOMO (Highest Occupied Molecular Orbital): The HOMO is generally associated with the lone pair electrons on the carbonyl oxygen atom or the π-system of the aromatic ring. This orbital is the source of electrons in reactions where the ketone acts as a nucleophile or in certain photochemical reactions. The energy of the HOMO provides an indication of the molecule's ionization potential.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational software can visualize these orbitals and calculate their energies, providing a clear picture of how the electronic structure governs the molecule's chemical behavior. wpmucdn.comyoutube.com

Analytical Methodologies in Research on Cyclopentyl 2 Trifluoromethylphenyl Ketone

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of Cyclopentyl 2-trifluoromethylphenyl ketone, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, offering precise insights into the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the trifluoromethylphenyl group and the aliphatic protons of the cyclopentyl ring. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets, multiplets) reveal adjacent proton-proton couplings.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound would display characteristic peaks for the carbonyl carbon, the aromatic carbons (including the one bonded to the trifluoromethyl group), and the aliphatic carbons of the cyclopentyl ring. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a critical technique for characterizing this specific moiety. A single resonance is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group on the phenyl ring.

Table 1: Representative ¹H and ¹³C NMR Data for Cyclopentyl Phenyl Ketone Data presented for an analogous compound due to the absence of published data for this compound.

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹³C | 202.51 | Carbonyl (C=O) |

| ¹³C | 137.02 | Aromatic C (quaternary) |

| ¹³C | 132.65 | Aromatic CH |

| ¹³C | 128.48 | Aromatic CH |

| ¹³C | 46.37 | Cyclopentyl CH |

| ¹³C | 30.01 | Cyclopentyl CH₂ |

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized this compound and for quantifying the yield of a reaction. In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the separation of the components in the sample is achieved based on their differential interactions with the stationary and mobile phases.

For a non-polar compound like this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of conditions. The purity of the sample is determined by the relative area of the peak corresponding to the target compound compared to the total area of all peaks in the chromatogram. By using a calibrated standard, HPLC can also be used to accurately determine the concentration and, consequently, the reaction yield.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Characteristic fragments for this compound would likely include the loss of the cyclopentyl group or cleavage at the carbonyl group, resulting in ions corresponding to the benzoyl moiety and the cyclopentyl cation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include those corresponding to the C-H stretching of the aromatic and aliphatic portions of the molecule, C=C stretching of the aromatic ring, and the strong C-F stretching vibrations of the trifluoromethyl group.

X-ray Crystallography for Solid-State Structure Elucidation

For crystalline samples of this compound, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice, providing precise information on bond lengths, bond angles, and torsional angles. This level of structural detail is invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state.

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for both the purification of this compound from reaction mixtures and for its analytical assessment.

Preparative Chromatography: Following its synthesis, this compound is often purified using preparative column chromatography. In this technique, a solution of the crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent. By collecting the fractions that contain the desired compound, a high degree of purity can be achieved.

Thin-Layer Chromatography (TLC): Thin-layer chromatography is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for preparative column chromatography. A small spot of the reaction mixture is applied to a thin layer of adsorbent (e.g., silica gel) on a plate. The plate is then placed in a developing chamber with a shallow pool of a solvent. As the solvent moves up the plate by capillary action, it separates the components of the mixture. The retention factor (Rf) value for each spot can be calculated and used to identify the components and assess the completeness of the reaction.

Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, gas chromatography is another valuable analytical tool. In GC, the sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the vaporized sample through the column, which contains a stationary phase. Separation is based on the differential partitioning of the components between the gas and stationary phases. GC is often coupled with a mass spectrometer (GC-MS) for powerful separation and identification capabilities.

Column Chromatography

Column chromatography is a fundamental purification technique used to separate this compound from unreacted starting materials, byproducts, and other impurities present in the crude reaction mixture. The separation is based on the differential adsorption of the components onto a stationary phase as a mobile phase percolates through it.

While specific experimental details for the column chromatography of this compound are not extensively documented in publicly available literature, general principles of purifying similar aromatic ketones can be applied. The choice of stationary and mobile phases is critical for achieving effective separation.

Stationary Phase: Silica gel (SiO₂) is the most commonly used stationary phase for the purification of moderately polar compounds like ketones due to its high surface area and favorable adsorption characteristics. Alumina (Al₂O₃) can also be used, although it is generally more reactive and may not be suitable for all substrates.

Mobile Phase (Eluent): The mobile phase is typically a mixture of a non-polar solvent and a slightly more polar solvent. The polarity of the eluent is carefully optimized to achieve a good separation, where the desired compound moves down the column at an appropriate rate (retention factor, R_f, typically between 0.2 and 0.4). For ketones of this type, a common eluent system is a mixture of a hydrocarbon solvent and an ester or ether.

Table 1: Typical Column Chromatography Parameters for Aromatic Ketones

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase System | Hexane/Ethyl Acetate Gradient |

| Elution Mode | Gradient elution, starting with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity. |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |

The progress of the separation is monitored by Thin-Layer Chromatography (TLC), allowing for the identification and collection of fractions containing the pure this compound. After collection, the solvent is removed from the fractions, typically by rotary evaporation, to yield the purified product.

Gas Chromatography–Mass Spectrometry (GC–MS)

Gas Chromatography–Mass Spectrometry (GC–MS) is a powerful analytical technique used for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves to confirm the identity of the purified product and to assess its purity.

The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

For a compound like this compound, the GC-MS analysis would provide a retention time, which is characteristic of the compound under the specific GC conditions, and a mass spectrum, which serves as a molecular fingerprint. The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound, and the fragmentation pattern would provide structural information, confirming the presence of the cyclopentyl, phenyl, and trifluoromethyl groups.

Table 2: General GC-MS Parameters for the Analysis of Aromatic Ketones

| Parameter | Description |

|---|---|

| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or splitless, depending on the sample concentration. |

| Temperature Program | An initial oven temperature held for a short period, followed by a temperature ramp to a final temperature. |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

The purity of the sample can be determined from the gas chromatogram by comparing the peak area of this compound to the total area of all peaks. A high-purity sample would show a single major peak at the expected retention time.

Future Research Directions and Challenges

Development of Sustainable Synthetic Pathways

A primary challenge and a significant area for future research will be the development of environmentally benign and efficient methods for synthesizing Cyclopentyl 2-trifluoromethylphenyl ketone and its derivatives. Traditional syntheses of aryl ketones, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids, which can generate considerable waste. Future pathways could focus on:

Catalytic Acylation: Exploring novel catalysts, potentially based on earth-abundant metals, to facilitate the direct acylation of trifluoromethylbenzene with a cyclopentyl carbonyl source.

Green Solvents and Reagents: Shifting away from hazardous solvents and reagents towards more sustainable alternatives. For instance, processes that minimize the use of chlorinated solvents or employ bio-based starting materials would be highly desirable.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to batch production methods.

Exploration of Novel Catalytic Transformations

The reactivity of the carbonyl group in this compound, influenced by the electron-withdrawing trifluoromethyl group and the steric bulk of the cyclopentyl moiety, presents a fertile ground for exploring new catalytic transformations. Research could be directed towards:

Asymmetric Reductions: Developing highly stereoselective catalysts for the reduction of the ketone to the corresponding chiral alcohol, a valuable building block for pharmaceuticals.

C-H Activation: Utilizing the ketone as a directing group to functionalize adjacent C-H bonds on either the cyclopentyl or the trifluoromethylphenyl ring, enabling the rapid construction of more complex molecules.

Coupling Reactions: Investigating novel palladium- or nickel-catalyzed coupling reactions at the periphery of the molecule to build diverse libraries of compounds for screening purposes.

Advanced Mechanistic Insights through Computational and Experimental Synergy

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. A synergistic approach combining computational modeling and experimental studies will be key.

DFT Studies: Density Functional Theory (DFT) calculations can be employed to model transition states, predict reaction outcomes, and elucidate the electronic effects of the trifluoromethyl group on the reactivity of the ketone.

In-situ Spectroscopy: Utilizing techniques such as in-situ IR and NMR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the validation of computationally predicted pathways.

Designing New Chemical Entities based on the this compound Scaffold

The unique combination of a lipophilic cyclopentyl group and an electronically distinct trifluoromethylphenyl moiety makes this ketone an interesting starting point for the design of new chemical entities with potential biological activity or material properties.

Medicinal Chemistry: The trifluoromethyl group is a well-established bioisostere in drug design, known to enhance metabolic stability and binding affinity. Future work could involve using the this compound scaffold to generate derivatives for screening against various biological targets, such as enzymes and receptors.

Materials Science: Fluorinated organic compounds are of interest in materials science for their unique properties, including thermal stability and hydrophobicity. Research could explore the incorporation of this ketone into polymers or other materials to modulate their physical and chemical properties for applications in areas like advanced coatings or electronic devices.

Q & A

Basic: What synthetic methodologies are typically employed for Cyclopentyl 2-trifluoromethylphenyl ketone, and how do reaction conditions affect yield?

Methodological Answer:

The synthesis of this compound can be approached via Grignard reactions or Friedel-Crafts acylation . For Grignard routes, cyclopentylmagnesium bromide reacts with 2-trifluoromethylbenzoyl chloride, requiring anhydrous conditions and tetrahydrofuran (THF) as a solvent to enhance reactivity . In Friedel-Crafts acylation, cyclopentyl acyl chloride is electrophilically substituted onto a trifluoromethyl-substituted benzene ring, using Lewis acids like AlCl₃. Key factors influencing yield include:

- Temperature control : Excessively high temperatures may degrade acid-sensitive trifluoromethyl groups.

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) improve electrophilic substitution efficiency.

- Catalyst stoichiometry : Overuse of AlCl₃ can lead to side reactions, such as polyacylation.

Optimization studies on analogous ketones (e.g., o-chlorophenyl cyclopentyl ketone) suggest yields can exceed 70% under controlled conditions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for cyclopentyl protons as multiplet signals (δ 1.5–2.5 ppm) and aromatic protons from the trifluoromethylphenyl group (δ 7.3–8.0 ppm). The ketone carbonyl (C=O) is typically absent in ¹H NMR but confirmed via ¹³C NMR (δ ~200–210 ppm).

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the -CF₃ group .

- IR Spectroscopy : Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~246 g/mol) and fragments like [C₆H₅CO]+ (105 m/z) .

Advanced: How can impurity profiling using HPLC-MS aid in confirming the synthetic pathway of this compound?

Methodological Answer:

Impurity profiling via HPLC-hybrid ion trap/time-of-flight (IT-TOF) MS identifies by-products that trace the synthetic route. For example:

- Grignard-derived impurities : Residual magnesium salts or unreacted intermediates (e.g., cyclopentanol) indicate incomplete quenching.

- Friedel-Crafts by-products : Diacylated products or isomers from improper regioselectivity.

A study on o-chlorophenyl cyclopentyl ketone detected impurities like 2-chlorobenzoylcyclopentane (from incomplete Grignard reaction) and cyclopentyl dimerization products , confirming the use of specific reagents (e.g., THF vs. ether solvents) . Researchers should compare impurity profiles against synthetic protocols to validate pathways.

Advanced: What strategies are recommended for addressing contradictions in melting point or solubility data across different studies?

Methodological Answer:

Discrepancies in physical properties (e.g., melting point, solubility) often arise from purity variations or polymorphism . To resolve these:

- Purification : Recrystallize the compound using solvents like ethyl acetate/hexane mixtures to remove impurities affecting melting points .

- Differential Scanning Calorimetry (DSC) : Confirm polymorphic forms by analyzing thermal behavior (e.g., endothermic peaks).

- Cross-validation : Use multiple techniques (e.g., HPLC for purity, NMR for structural consistency) to reconcile data. For instance, a reported melting point of 96°C for o-chlorophenyl cyclopentyl ketone may vary if residual solvents are present .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Skin/Eye Protection : Wear nitrile gloves and goggles, as the compound may cause irritation (Safety Code S24/25) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent removal (e.g., rotary evaporation).

- Storage : Store in airtight containers at 2–8°C to prevent degradation, as trifluoromethyl groups are prone to hydrolysis under humid conditions .

Advanced: How can researchers optimize the Grignard reaction to synthesize this compound with higher enantiomeric purity?

Methodological Answer:

- Chiral Ligands : Introduce ligands like (-)-sparteine to control stereochemistry during the Grignard reaction.

- Low-Temperature Conditions : Conduct reactions at -78°C (dry ice/acetone bath) to minimize racemization.

- Quenching Protocol : Use saturated ammonium chloride instead of water to avoid proton exchange that disrupts chiral centers.

Studies on similar ketones (e.g., o-chlorophenyl derivatives) achieved enantiomeric excess (ee) >90% with these modifications .

Advanced: What role does computational chemistry play in predicting the reactivity or stability of this compound derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electrophilic sites (e.g., carbonyl carbon reactivity) and stabilization energies of intermediates.

- QSPR Models : Quantitative Structure-Property Relationship (QSPR) algorithms correlate substituent effects (e.g., -CF₃ vs. -Cl) with properties like solubility or melting points.

- Neural Networks : Train models using existing data (e.g., spectroscopic libraries) to predict novel derivative behavior. For example, CC-DPS databases utilize these tools for deep profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.